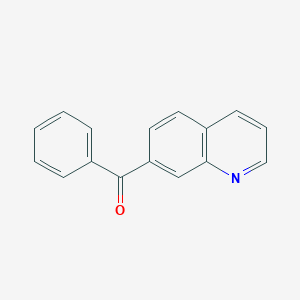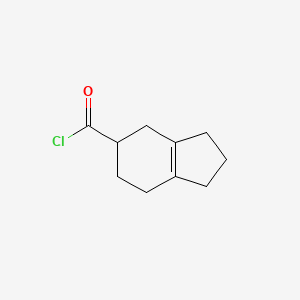
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride is an organic compound with the molecular formula C_9H_13ClO. It is a derivative of hexahydroindene, a bicyclic hydrocarbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride typically involves the chlorination of 2,3,4,5,6,7-Hexahydro-1H-indene-5-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl_2) or oxalyl chloride (COCl)_2) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C9H14O2+SOCl2→C9H13ClO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Reducing agents (e.g., LiAlH_4, NaBH_4) in anhydrous solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO_4, CrO_3) in acidic or basic media.
Major Products Formed
Amides, Esters, Thioesters: Formed via substitution reactions.
Alcohols: Formed via reduction reactions.
Carboxylic Acids: Formed via oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5,6,7-Hexahydro-1H-indene-5-carbonyl chloride can be compared with other similar compounds such as:
2,3,4,5,6,7-Hexahydro-1H-indene-5-carboxylic acid: The precursor in its synthesis, which lacks the reactive chloride group.
4,5,6,7-Tetrahydroindan: A related bicyclic hydrocarbon with different reactivity due to the absence of functional groups.
Hexahydroindanone: Another derivative with a ketone functional group instead of a carbonyl chloride, leading to different reactivity and applications.
The uniqueness of this compound lies in its reactive carbonyl chloride group, which allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
75412-82-7 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
2,3,4,5,6,7-hexahydro-1H-indene-5-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h9H,1-6H2 |
InChI-Schlüssel |
HRWRMVPOGUKADR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)CC(CC2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


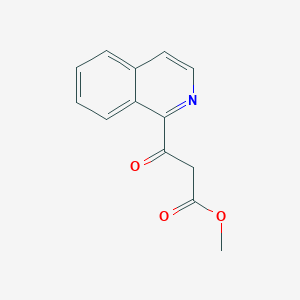

![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)
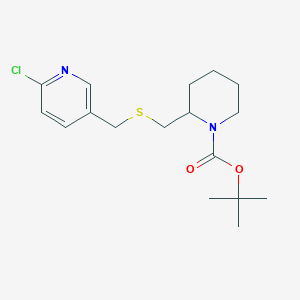
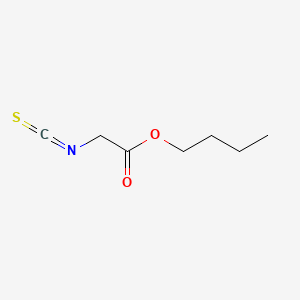
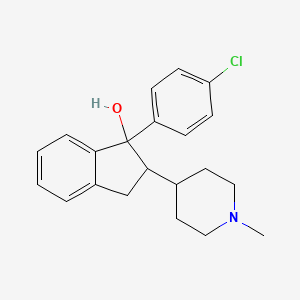

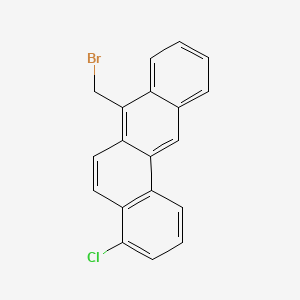
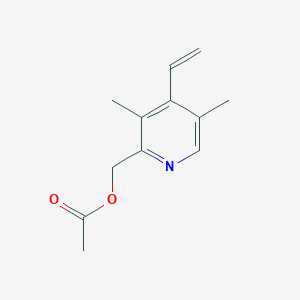
![5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13955286.png)
![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)
